

# Comparative Analysis of Ceftazidime-Avibactam Combination Therapies Against Drug-Resistant Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |  |  |  |
|----------------------|-------------------------|-----------|--|--|--|
| Compound Name:       | Antibacterial agent 248 |           |  |  |  |
| Cat. No.:            | B1620576                | Get Quote |  |  |  |

#### Introduction

The emergence of multidrug-resistant Gram-negative bacteria represents a significant challenge in clinical practice, necessitating the development and strategic deployment of novel antimicrobial agents. Ceftazidime-avibactam (Caz-Avi), a combination of a third-generation cephalosporin and a β-lactamase inhibitor, has demonstrated efficacy against a broad spectrum of resistant pathogens.[1] This guide provides a comparative analysis of ceftazidime-avibactam used in combination with other antibacterial agents, with a focus on supporting experimental data from both clinical and in vitro studies. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic strategies.

#### **Mechanism of Action: Ceftazidime-Avibactam**

Ceftazidime exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan, leading to cell wall disruption and bacterial lysis.[2] Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that protects ceftazidime from degradation by a wide range of  $\beta$ -lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1][3] Unlike some other  $\beta$ -lactamase inhibitors, avibactam's mechanism is reversible.[1]





Click to download full resolution via product page

Ceftazidime-Avibactam's dual mechanism of action.

### **Clinical Performance in Combination Therapy**

Clinical trials have evaluated ceftazidime-avibactam in various combination regimens for treating complicated infections. Below is a summary of key comparative studies.

#### Ceftazidime-Avibactam vs. Meropenem

For complicated intra-abdominal infections (cIAI) and hospital-acquired/ventilator-associated pneumonia (HAP/VAP), ceftazidime-avibactam has been compared to meropenem, a broad-spectrum carbapenem. In cIAI, a pooled analysis of three randomized controlled trials showed a similar clinical cure rate for ceftazidime-avibactam (in combination with metronidazole) and meropenem.[4] For HAP/VAP, the REPROVE trial demonstrated that ceftazidime-avibactam was non-inferior to meropenem for 28-day all-cause mortality and clinical cure rates.[5]

#### Ceftazidime-Avibactam vs. Polymyxins

Against carbapenem-resistant Enterobacteriaceae (CRE), ceftazidime-avibactam has been compared to colistin, a polymyxin antibiotic often used as a last-resort treatment. A prospective observational study found that patients treated with ceftazidime-avibactam had a significantly lower 30-day all-cause hospital mortality rate compared to those treated with colistin (9% vs. 32%).[6] Another study comparing ceftazidime-avibactam with or without aztreonam to colistin for CRE infections found a lower rate of clinical failure at day 14 in the ceftazidime-avibactam-containing arms.[7][8]





Table 1: Clinical Outcomes of Ceftazidime-Avibactam vs.

Comparator Therapies

| Therapy                                  | Indication                                                                    | Comparator | N (Patients)                           | Clinical<br>Cure Rate<br>(%)                     | 30-Day<br>Mortality<br>Rate (%) |
|------------------------------------------|-------------------------------------------------------------------------------|------------|----------------------------------------|--------------------------------------------------|---------------------------------|
| Ceftazidime-<br>Avibactam                | Complicated Intra- Abdominal Infections (cIAI)                                | Meropenem  | 835 (CAZ-<br>AVI), 842<br>(Meropenem)  | 81.6% vs<br>85.1%                                | Not Reported                    |
| Ceftazidime-<br>Avibactam                | Hospital-<br>Acquired/Ven<br>tilator-<br>Associated<br>Pneumonia<br>(HAP/VAP) | Meropenem  | 436 (CAZ-<br>AVI), 434<br>(Meropenem)  | 67.2% vs<br>69.1%                                | 9.6% vs 8.3%                    |
| Ceftazidime-<br>Avibactam                | Carbapenem-<br>Resistant<br>Enterobacteri<br>aceae (CRE)<br>Infections        | Colistin   | 38 (CAZ-AVI),<br>99 (Colistin)         | Not Reported                                     | 9% vs 32%                       |
| Ceftazidime-<br>Avibactam +<br>Aztreonam | Carbapenem-<br>Resistant<br>Enterobacteri<br>aceae (CRE)<br>Infections        | Colistin   | 59 (CAZ-<br>AVI+AZT), 30<br>(Colistin) | Lower clinical<br>failure at day<br>14 (HR=0.78) | Not Reported                    |

# In Vitro Synergy Studies

In vitro studies are crucial for identifying promising antibiotic combinations. The synergy between ceftazidime-avibactam and other agents, particularly against metallo- $\beta$ -lactamase (MBL)-producing Enterobacterales, has been a key area of investigation.

# **Ceftazidime-Avibactam plus Aztreonam**



Aztreonam, a monobactam, is stable against hydrolysis by MBLs but is often ineffective due to co-production of other  $\beta$ -lactamases like ESBLs and AmpC.[9] Avibactam can inhibit these co-produced enzymes, thereby restoring aztreonam's activity against MBL-producing strains.[9] This synergistic interaction has been consistently demonstrated in vitro.



Click to download full resolution via product page

Synergistic mechanism of Caz-Avi and Aztreonam.

# Table 2: In Vitro Synergy of Ceftazidime-Avibactam Combinations against Resistant Enterobacterales



| Combination                              | Organism Type                                                  | Method                     | Synergy Rate<br>(%) | Key Finding                                    |
|------------------------------------------|----------------------------------------------------------------|----------------------------|---------------------|------------------------------------------------|
| Ceftazidime-<br>Avibactam +<br>Aztreonam | Metallo-β-<br>lactamase<br>(MBL)-producing<br>Enterobacterales | E-strip                    | 100%                | Restored<br>Aztreonam<br>susceptibility.[9]    |
| Ceftazidime-<br>Avibactam +<br>Aztreonam | Carbapenemase-<br>producing<br>Enterobacterales                | Disk Diffusion &<br>E-test | 50.73%              | Potential colistin-<br>sparing option.<br>[10] |
| Ceftazidime-<br>Avibactam +<br>Aztreonam | KPC or NDM-<br>producing<br>Enterobacterales                   | Checkerboard               | 100% (NDM)          | Synergistic<br>against NDM<br>producers.[11]   |

# **Experimental Protocols**

Standardized methodologies are essential for the accurate assessment of antibiotic synergy. The following are detailed protocols for checkerboard and time-kill assays.

#### **Checkerboard Microdilution Assay**

This method determines the fractional inhibitory concentration (FIC) index to quantify the degree of synergy or antagonism between two antimicrobial agents.[12]





Click to download full resolution via product page

Workflow for the checkerboard microdilution assay.



#### Methodology:

- Preparation of Reagents: Prepare stock solutions of each antibiotic. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to at least double the expected minimum inhibitory concentration (MIC).[12]
- Plate Setup: Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate. Serially dilute the first antibiotic along the y-axis and the second antibiotic along the x-axis.[12]
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.[12]
- Inoculation and Incubation: Inoculate each well with 100 μL of the prepared bacterial inoculum. Incubate the plates at 35°C for 16-24 hours under aerobic conditions.[12]
- Data Analysis: Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is typically defined as an FICI of ≤ 0.5, indifference as an FICI between >0.5 and ≤4.0, and antagonism as an FICI of > 4.0.[13]

### Time-Kill Assay

This dynamic assay evaluates the bactericidal activity of antibiotics over time.[14]

#### Methodology:

- Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase in CAMHB.
   Dilute the culture to a starting concentration of approximately 5 x 10<sup>5</sup> CFU/mL in flasks containing fresh CAMHB.[14][15]
- Antibiotic Addition: Add the antibiotic(s) to the flasks at the desired concentrations (e.g., 1x MIC, 2x MIC). Include a growth control flask without any antibiotic.



- Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask. Perform serial dilutions in a suitable neutralizer (e.g., sterile saline) and plate onto agar plates for viable colony counts.[14]
- Incubation and Counting: Incubate the agar plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL against time for each antibiotic combination and control. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[11][15]

#### Conclusion

Ceftazidime-avibactam stands as a valuable agent in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. Clinical data supports its use as a viable alternative to carbapenems and polymyxins in specific contexts. Furthermore, in vitro studies highlight its potential in synergistic combinations, particularly with aztreonam, to address the challenge of MBL-producing pathogens. The selection of an appropriate therapeutic strategy should be guided by susceptibility testing, clinical evidence, and a thorough understanding of the underlying resistance mechanisms. The experimental protocols detailed herein provide a framework for the continued investigation and validation of novel antibiotic combinations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]

#### Validation & Comparative



- 5. academic.oup.com [academic.oup.com]
- 6. Colistin versus ceftazidime-avibactam in the treatment of infections due to carbapenemresistant enterobacteriaceae | Biostatistics Center | The George Washington University [biostatcenter.gwu.edu]
- 7. The Comparative Efficacy of Ceftazidime—Avibactam with or without Aztreonam vs Polymyxins for Carbapenem-resistant Enterobacteriaceae Infections: A Prospective Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mjima.org [mjima.org]
- 10. In vitro Synergistic Activity of Ceftazidime-Avibactam and Aztreonam Against Carbapenem-resistant Enterobacterales - Journal of Medical Microbiology and Infectious Diseases [jommid.pasteur.ac.ir]
- 11. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. actascientific.com [actascientific.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Ceftazidime-Avibactam Combination Therapies Against Drug-Resistant Gram-Negative Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620576#antibacterial-agent-248-combination-therapy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com